(3R*,4R*)-3-methyl-1-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of molecules structurally similar to "(3R*,4R*)-3-methyl-1-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol" has been described in various studies. These processes often involve multi-step chemical reactions, including nucleophilic substitution, hydrogenation, and iodination, necessitating careful optimization for scale-up and ensuring high yield and purity of the final compound.
Molecular Structure Analysis
The molecular structure of related compounds involves multiple functional groups attached to a piperidine or pyrazole backbone, contributing to their potential biological activities. The specific geometric configuration, particularly the stereochemistry at the 3R* and 4R* positions, plays a crucial role in the molecule's interaction with biological targets such as the 5-HT4 receptor.
Chemical Reactions and Properties
Compounds similar to "this compound" undergo various chemical reactions, including N-dealkylation and hydroxylation, during their metabolism in human liver microsomes and hepatocytes. These metabolic pathways are critical for understanding the compound's pharmacokinetics and disposition in the human body.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are essential for their formulation and delivery in a pharmaceutical context. These properties are influenced by the molecule's structural elements, including the piperidine and tetrahydropyran rings.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are determined by the functional groups present in the compound. These properties are essential for predicting the compound's behavior in biological systems and its potential as a therapeutic agent.
- Metabolism and pharmacological activity: (Sawant-Basak et al., 2013)
- Synthesis of related compounds: (Fussell et al., 2012)
- Molecular and crystal structures: (Kuleshova & Khrustalev, 2000)
Scientific Research Applications
Metabolism and Pharmacokinetic Modeling
Research on compounds with structural components similar to "(3R*,4R*)-3-methyl-1-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol" includes studies on their metabolism and the application of physiologically based pharmacokinetic (PBPK) modeling. For example, Obach et al. (2018) investigated the estimation of circulating drug metabolite exposure in humans using in vitro data and PBPK modeling, focusing on a compound metabolized into two primary metabolites, demonstrating the potential of PBPK models in predicting plasma metabolite/parent ratios (Obach et al., 2018). Such studies are pivotal in understanding the pharmacokinetic behavior of complex molecules, offering insights into their metabolism and systemic exposure in humans.
Synthesis and Characterization of Structurally Related Compounds
The synthesis and characterization of structurally related compounds provide a foundation for understanding the chemical properties and potential applications of "this compound". Research in this area includes the development of novel synthetic pathways and the exploration of the biological activity of synthesized compounds. For instance, Soboleva et al. (2017) described the synthesis of 1-[4-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)-2,3,5,6-tetrafluorophenyl]piperidin-4-ols and their acrylates, highlighting methods for generating compounds with potential applications in creating fluorescent films (Soboleva et al., 2017). Such research contributes to the broader understanding of the chemical synthesis and potential utility of compounds with complex molecular structures.
properties
IUPAC Name |
[(3R,4R)-4-hydroxy-3-methyl-4-(oxan-4-yl)piperidin-1-yl]-[3-(5-methyltetrazol-1-yl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3/c1-14-13-24(9-8-20(14,27)17-6-10-28-11-7-17)19(26)16-4-3-5-18(12-16)25-15(2)21-22-23-25/h3-5,12,14,17,27H,6-11,13H2,1-2H3/t14-,20+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXMPSBKRQLTDE-VLIAUNLRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C2CCOCC2)O)C(=O)C3=CC(=CC=C3)N4C(=NN=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(C2CCOCC2)O)C(=O)C3=CC(=CC=C3)N4C(=NN=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.